molecular formula C8H5N3O3 B1455302 3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid CAS No. 35188-04-6

3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid

Cat. No.: B1455302
CAS No.: 35188-04-6
M. Wt: 191.14 g/mol
InChI Key: PRDMSGUWTREZFK-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of a pyrido[2,3-b]pyrazine core with a carboxylic acid group at the 2-position and a 3,4-dihydro-3-oxo moiety.

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been utilized in electrochemical DNA sensing, where it interacts with DNA molecules to detect specific analytes . Additionally, this compound exhibits antioxidant and antiurease activities, indicating its potential role in inhibiting oxidative stress and urease enzyme activity

Cellular Effects

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties can protect cells from oxidative damage, thereby maintaining cellular integrity . Furthermore, its interaction with DNA suggests a potential role in regulating gene expression and cellular responses to environmental stimuli . These effects underscore the compound’s significance in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antiurease activity suggests that it can inhibit the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, its interaction with DNA in electrochemical sensing indicates a potential mechanism for detecting and quantifying DNA molecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- can change over time. Studies have shown that this compound exhibits stability under certain conditions, allowing for prolonged experimental use . Its degradation over time can impact its efficacy and reliability in long-term studies . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring accurate results in biochemical research.

Dosage Effects in Animal Models

The effects of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and antiurease activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings emphasize the need for careful dosage considerations when evaluating the compound’s therapeutic potential.

Metabolic Pathways

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its role in inhibiting urease activity suggests an impact on nitrogen metabolism . Additionally, its antioxidant properties may affect redox balance and oxidative stress pathways

Transport and Distribution

The transport and distribution of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrido[2,3-b]pyrazine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and oxo groups.

Properties

IUPAC Name

3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMSGUWTREZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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